molecular formula C10H16ClN3 B3087518 1-Pyridin-2-ylmethyl-piperazine hydrochloride CAS No. 1174310-77-0

1-Pyridin-2-ylmethyl-piperazine hydrochloride

Cat. No.: B3087518
CAS No.: 1174310-77-0
M. Wt: 213.71 g/mol
InChI Key: UJVJPFLFHOIGIS-UHFFFAOYSA-N
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Description

1-Pyridin-2-ylmethyl-piperazine hydrochloride is a chemical compound with the molecular formula C10H15N3•HCl and a molecular weight of 213.71 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound consists of a piperazine ring substituted with a pyridin-2-ylmethyl group, and it is typically available as a hydrochloride salt to enhance its solubility in water.

Chemical Reactions Analysis

1-Pyridin-2-ylmethyl-piperazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperazine derivatives with different substituents .

Biological Activity

1-Pyridin-2-ylmethyl-piperazine hydrochloride, a piperazine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by case studies and research findings.

This compound has a molecular formula of C10H15N3C_{10}H_{15}N_3 and a molecular weight of 213.71 g/mol. The compound features a piperazine ring substituted with a pyridine moiety, which enhances its reactivity and biological activity. The synthesis typically involves cyclization reactions using 1,2-diamine derivatives and sulfonium salts, resulting in the formation of the desired piperazine structure .

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders. The compound acts as a ligand that modulates receptor activity, influencing cellular signaling pathways critical for neuropharmacology.

Anticancer Properties

Recent studies have indicated that piperazine derivatives exhibit anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity .

Compound Cell Line IC50 (µM) Mechanism
1-Pyridin-2-ylmethyl-piperazineFaDu5.0Apoptosis induction
BleomycinFaDu10.0DNA damage

Neuropharmacological Applications

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function .

Study on Neurotransmitter Receptor Binding

A study investigated the binding affinity of this compound to serotonin receptors. The results indicated that the compound exhibited high affinity for the 5-HT_1A receptor subtype, suggesting its potential use in treating anxiety and depression.

Anticancer Activity Evaluation

In another study focusing on anticancer properties, researchers synthesized various piperazine derivatives and tested their effects on cancer cell proliferation. The findings revealed that compounds with structural similarities to this compound demonstrated significant inhibition of cell growth in several cancer types .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;/h1-4,11H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVJPFLFHOIGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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